![molecular formula C21H17N3O3S B2507961 N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide CAS No. 897459-53-9](/img/structure/B2507961.png)
N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide
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Description
N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide, commonly known as JNJ-1661010, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain perception, mood, and appetite. Inhibition of FAAH has been shown to increase levels of anandamide, resulting in potential therapeutic benefits.
Scientific Research Applications
Alzheimer’s Disease Therapeutics
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide was triggered by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride. The resulting compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide , was further treated with various alkyl/aralkyl halides to yield N-alkyl/aralkyl derivatives . These derivatives are potential agents for treating Alzheimer’s disease. Cholinesterase enzyme inhibitors, such as these compounds, play a crucial role in managing Alzheimer’s by enhancing neurotransmitter levels and improving cognitive function.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound. It exhibited significant antibacterial activity against Bacillus subtilis, inhibiting bacterial biofilm growth by 60.04%. Additionally, it was the second most active against Escherichia coli . This property suggests its potential application in combating bacterial infections.
Enzyme Inhibition
The synthesized N-substituted derivatives of this compound were evaluated for their inhibition of cholinesterases and lipoxygenase enzymes. While the inhibition activity was moderate to weak, it underscores the compound’s versatility in interacting with biological targets .
Biocatalysis
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives is an ongoing area of research. Identifying biocatalysts with high enantioselectivity and activity is crucial for practical applications .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(22-15-6-7-18-19(10-15)27-9-8-26-18)11-16-13-28-21-23-17(12-24(16)21)14-4-2-1-3-5-14/h1-7,10,12-13H,8-9,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPTCFPQIXWST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide |
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